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molecular formula C12H14O2 B8723907 4,4,8-Trimethylchroman-2-one

4,4,8-Trimethylchroman-2-one

Cat. No. B8723907
M. Wt: 190.24 g/mol
InChI Key: NVBIWLJQMCJZHL-UHFFFAOYSA-N
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Patent
US05856490

Procedure details

In a 500 ml of round bottom flask, NaH (1.66 g, 60% suspension in oil, 0.046 mol) was washed with dry hexane. Then, dry THF (22 ml) was added followed by o-cresol (5 g, 0.046 mol) in 10 ml of dry THF. The reaction mixture was stirred at 0° C. for 30 min followed by addition of 3,3-dimethyl acryloyl chloride in 10 ml of THF. The resulting white slurry was stirred at room temperature for 12 h, then slowly quenched with water. The mixture was then extracted with ethyl acetate. The organic layer was washed with brine, water and dried over MGSO4. After filtration and removal of the solvent, a yellow oil was obtained (10.44 g). This oil was then dissolved in 50 ml of dry CH2Cl2, and was canulated into a solution of AlCl3 (10.8 g, 0.069 mmol) in 10 ml of CH2Cl2. The reaction mixture was stirred at room temperature for 12 h. Then ice-water was carefully added and the organic layer was separated, and washed with NaHCO3 (sat), brine, water and finally dried over MgSO4After removal of the drying agent and solvent, the residue was purified by column chromatography (silica gel, ethyl acetate/hexane 1/9) to yield the title compound (4.408 g) as an oil.
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.66 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
10.8 g
Type
reactant
Reaction Step Six
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
10 mL
Type
solvent
Reaction Step Eight
Quantity
50 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]1([CH3:10])[C:8]([OH:9])=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH3:11][C:12]([CH3:17])=[CH:13][C:14](Cl)=[O:15].[Al+3].[Cl-].[Cl-].[Cl-]>CCCCCC.C1COCC1.C(Cl)Cl>[O:15]=[C:14]1[CH2:13][C:12]([CH3:17])([CH3:11])[C:7]2[C:8](=[C:3]([CH3:10])[CH:4]=[CH:5][CH:6]=2)[O:9]1 |f:0.1,4.5.6.7|

Inputs

Step One
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
22 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1.66 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CC(=O)Cl)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
10.8 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Seven
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Nine
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting white slurry was stirred at room temperature for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
slowly quenched with water
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine, water
CUSTOM
Type
CUSTOM
Details
dried over MGSO4
FILTRATION
Type
FILTRATION
Details
After filtration and removal of the solvent
CUSTOM
Type
CUSTOM
Details
a yellow oil was obtained (10.44 g)
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with NaHCO3 (sat), brine, water
CUSTOM
Type
CUSTOM
Details
finally dried over MgSO4After removal of the drying agent and solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (silica gel, ethyl acetate/hexane 1/9)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O=C1OC2=C(C=CC=C2C(C1)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.408 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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